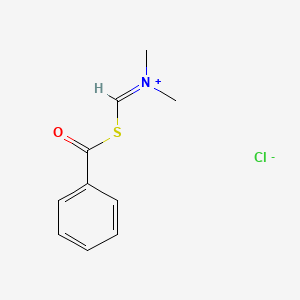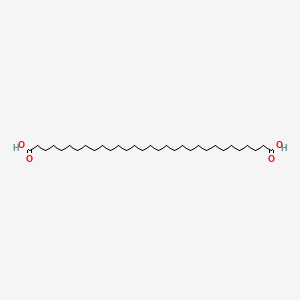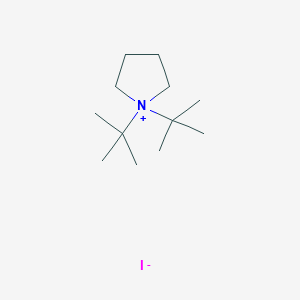
1,1-Di-tert-butylpyrrolidin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Di-tert-butylpyrrolidin-1-ium iodide is a quaternary ammonium salt with a pyrrolidine ring structure. This compound is characterized by the presence of two tert-butyl groups attached to the nitrogen atom of the pyrrolidine ring, and an iodide anion as the counterion. It is known for its stability and unique chemical properties, making it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Di-tert-butylpyrrolidin-1-ium iodide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of 1,1-di-tert-butylpyrrolidine with an alkylating agent such as methyl iodide. The reaction is usually carried out in an aprotic solvent like acetonitrile or tetrahydrofuran (THF) under reflux conditions. The reaction proceeds as follows:
[ \text{1,1-Di-tert-butylpyrrolidine} + \text{Methyl iodide} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound typically involves large-scale quaternization reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Di-tert-butylpyrrolidin-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The iodide ion can be replaced by other nucleophiles, such as chloride, bromide, or hydroxide ions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common due to the stability of the quaternary ammonium structure.
Complexation Reactions: The nitrogen atom in the pyrrolidine ring can form complexes with metal ions, which can be useful in catalysis and material science.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium chloride, sodium bromide, or sodium hydroxide in polar solvents like water or ethanol.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of 1,1-di-tert-butylpyrrolidin-1-ium chloride, bromide, or hydroxide.
Oxidation: Formation of oxidized derivatives, depending on the specific conditions and reagents used.
Reduction: Formation of reduced derivatives, although these reactions are less common.
Wissenschaftliche Forschungsanwendungen
1,1-Di-tert-butylpyrrolidin-1-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Employed in the study of ion transport and membrane permeability due to its ability to form ion pairs.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting specific tissues or cells.
Industry: Utilized in the production of ionic liquids, which are used as solvents and electrolytes in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,1-Di-tert-butylpyrrolidin-1-ium iodide primarily involves its ability to form stable ion pairs and complexes. The quaternary ammonium structure allows it to interact with various molecular targets, including metal ions and biological membranes. These interactions can influence the reactivity and stability of the compound, making it useful in catalysis, ion transport studies, and drug delivery applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Butyl-1-methylpyrrolidinium iodide: Similar quaternary ammonium structure but with different alkyl groups.
1,1-Di-tert-butylpyrrolidin-1-ium chloride: Similar structure with chloride as the counterion.
1,1-Di-tert-butylpyrrolidin-1-ium bromide: Similar structure with bromide as the counterion.
Uniqueness
1,1-Di-tert-butylpyrrolidin-1-ium iodide is unique due to the presence of two bulky tert-butyl groups, which provide steric hindrance and enhance the stability of the compound. This makes it particularly useful in applications where stability and resistance to degradation are important, such as in catalysis and drug delivery systems.
Eigenschaften
CAS-Nummer |
105938-89-4 |
|---|---|
Molekularformel |
C12H26IN |
Molekulargewicht |
311.25 g/mol |
IUPAC-Name |
1,1-ditert-butylpyrrolidin-1-ium;iodide |
InChI |
InChI=1S/C12H26N.HI/c1-11(2,3)13(12(4,5)6)9-7-8-10-13;/h7-10H2,1-6H3;1H/q+1;/p-1 |
InChI-Schlüssel |
FQIPYISKSIFSFO-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)[N+]1(CCCC1)C(C)(C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


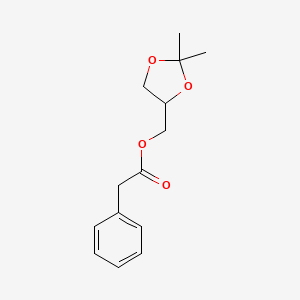

![2H-1-Benzopyran-2-one, 3-[1-(phenylhydrazono)ethyl]-](/img/structure/B14322119.png)
![1-Methyl-4-[1-(phenylsulfanyl)ethyl]benzene](/img/structure/B14322121.png)
![4-(Cyclopent-2-en-1-yl)-2-[(dimethylamino)methyl]phenol](/img/structure/B14322123.png)

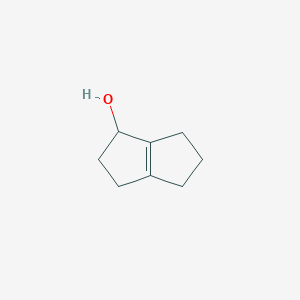
![2,4-Pyrimidinediamine, 5-[[4-(1-methylethoxy)phenyl]methyl]-](/img/structure/B14322138.png)
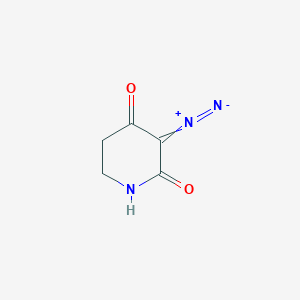
![Acetic acid;2-[6-[[amino-(4-chloroanilino)methylidene]amino]hexyl]-1-(4-chlorophenyl)guanidine](/img/structure/B14322144.png)
